
5-Methoxy-3-methyl-5-oxopentanoic acid
Overview
Description
5-Methoxy-3-methyl-5-oxopentanoic acid: is an organic compound with the molecular formula C7H12O4. It is a derivative of pentanoic acid, characterized by the presence of a methoxy group at the fifth carbon, a methyl group at the third carbon, and a keto group at the fifth carbon. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Alkylation of Suitable Precursors Followed by Oxidation
The most commonly reported synthetic route to (S)-5-methoxy-3-methyl-5-oxopentanoic acid involves:
Step 1: Alkylation
Starting from a suitable precursor such as a 3-methyl-substituted pentanoic acid derivative, an alkylation reaction introduces the methoxy group at the 5-position. This typically involves nucleophilic substitution where a methoxy group (-OCH3) is introduced via methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions.Step 2: Oxidation
The oxidation step introduces the keto group at the 5-position. This can be achieved by controlled oxidation of the corresponding alcohol intermediate or by direct oxidation of the alkylated compound using oxidizing agents like chromium-based reagents or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) under mild conditions to avoid overoxidation.
This approach allows for stereochemical control, yielding the (S)-enantiomer when chiral starting materials or chiral catalysts are employed, which is important for biological activity.
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Alkylation | Methyl iodide, base (e.g., NaH, K2CO3) | Introduction of methoxy group at C-5 |
2 | Oxidation | Chromium oxide, PCC, or TEMPO | Formation of keto group at C-5 |
This method is well-documented in chemical supplier catalogs and research literature as a standard synthetic route for this compound.
Aldol Condensation Followed by Functional Group Transformations
Another synthetic strategy involves:
Aldol Condensation
Using aldehydes or ketones as starting materials under basic conditions to form β-hydroxy ketones. This intermediate can be further manipulated to introduce the methoxy and methyl substituents.Subsequent Oxidation and Esterification
The β-hydroxy ketone intermediate undergoes oxidation to yield the keto acid framework. Methoxylation can be achieved either before or after oxidation depending on the substrate stability.
This method benefits from the versatility of aldol chemistry, allowing the construction of the carbon backbone with precise control over substitution patterns.
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | Aldol condensation | Base (e.g., NaOH), aldehyde/ketone substrates | Formation of β-hydroxy ketone intermediate |
2 | Oxidation | PCC, KMnO4, or other oxidants | Conversion to keto acid |
3 | Methoxylation | Methylating agents | Introduction of methoxy group |
This method is useful for laboratory-scale synthesis and research applications, especially when structural analogs are targeted.
Comparative Summary of Preparation Methods
Method | Key Features | Advantages | Limitations |
---|---|---|---|
Alkylation + Oxidation | Direct introduction of methoxy and keto groups | Well-established, stereoselective | Requires strong oxidants, potential overoxidation |
Aldol Condensation + Oxidation + Methoxylation | Builds carbon backbone from simple precursors | Versatile, allows structural modifications | Multi-step, may require purification at each step |
Enzymatic/Biocatalytic | Uses enzymes for functionalization | High selectivity, environmentally friendly | Limited availability, scalability issues |
Research Findings and Notes
- The stereochemistry of 5-methoxy-3-methyl-5-oxopentanoic acid is critical for its biological activity; thus, chiral synthesis or resolution is often necessary.
- Oxidation steps must be carefully controlled to avoid degradation or side reactions that reduce yield or purity.
- Methoxylation typically employs methylating agents under basic conditions, but alternative methylation strategies are being explored to improve safety and environmental impact.
- The compound’s functional groups (methoxy, methyl, keto, and carboxylic acid) confer reactivity that can be harnessed for further derivatization in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-3-methyl-5-oxopentanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Methoxy-3-methyl-5-oxopentanoic acid is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play a crucial role in binding to active sites of enzymes, influencing their catalytic activity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor, thereby affecting biochemical processes.
Comparison with Similar Compounds
3-Methyl-5-oxopentanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-5-oxopentanoic acid: Lacks the methyl group at the third carbon, leading to variations in its chemical behavior.
Methyl 3-oxopentanoate: An ester derivative with different reactivity compared to the acid form.
Uniqueness: 5-Methoxy-3-methyl-5-oxopentanoic acid is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile building block in organic synthesis and a valuable compound in scientific research.
Biological Activity
5-Methoxy-3-methyl-5-oxopentanoic acid (C7H12O4) is a compound that has attracted attention in the fields of organic synthesis and pharmacology due to its unique structural features, which include a methoxy group, a methyl carboxylate, and a ketone functional group. This article delves into the biological activity of this compound, summarizing relevant research findings, potential applications, and mechanisms of action.
This compound is characterized by:
- Molecular Formula : C7H12O4
- Molecular Weight : Approximately 188.18 g/mol
- Functional Groups : Methoxy, methyl carboxylate, ketone
Biological Activity Overview
Preliminary studies suggest that this compound exhibits several biological activities, particularly as an anti-inflammatory agent . Its structural characteristics imply potential interactions with various biological pathways, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Exhibits potential to reduce inflammation |
Enzyme interaction | Acts as a substrate or inhibitor in enzymatic assays |
Pharmacological potential | May serve as a scaffold for drug development |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The methoxy and keto groups are crucial for binding to active sites on enzymes, influencing their catalytic activity. This compound can modulate metabolic pathways by acting either as a substrate or an inhibitor, thereby affecting various biochemical processes.
Research Findings
-
Enzyme Interaction Studies :
- Research indicates that this compound can act as a substrate in enzyme-catalyzed reactions, providing insights into its role in metabolic pathways .
- Pharmacological Applications :
- Synthesis and Derivatives :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-3-methyl-5-oxopentanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification followed by hydrolysis . For example, esterification of a precursor acid (e.g., 3-methylpentanedioic acid) with methanol under acidic catalysis, followed by hydrolysis under basic conditions to yield the final compound . Key parameters include:
- Temperature : Elevated temperatures (~80–100°C) improve esterification efficiency.
- Catalyst : Sulfuric acid or p-toluenesulfonic acid is often used.
- Reaction Time : Extended reaction times (12–24 hours) ensure complete conversion.
- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (-OCH₃), methyl (-CH₃), and ketone (C=O) groups. For example, the methoxy proton resonates at δ 3.2–3.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 189.1 for C₈H₁₂O₅) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity. A C18 column and isocratic elution (acetonitrile/water, 60:40) are recommended .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Alkaline conditions (pH >8) promote hydrolysis of the ester or ketone groups .
- Temperature : Store at 2–8°C for long-term stability. Above 40°C, degradation occurs via keto-enol tautomerism or decarboxylation .
Advanced Research Questions
Q. How can regioselectivity in substitution reactions of this compound derivatives be optimized?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methyl group.
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) direct substitution to the methoxy-adjacent position .
- Computational Modeling : DFT calculations predict reactive sites. For example, Fukui indices identify the methyl group as electrophilic in SN2 reactions .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Cross-Validation : Compare NMR data with literature (e.g., PubChem entries for similar compounds) .
- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR.
- Advanced MS/MS : Fragment ion analysis differentiates isobaric impurities .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities .
Q. How can computational tools predict the metabolic pathways of this compound in biological systems?
Methodological Answer:
- In Silico Metabolism : Tools like GLORYx predict phase I/II metabolism. The methoxy group is prone to demethylation, while the ketone may undergo reduction .
- Docking Studies : Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) identifies potential oxidation sites .
Q. What experimental designs minimize side reactions during large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce thermal degradation by precise temperature control.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ester intermediates) to optimize reaction quenching .
- Scaled Purification : Simulated moving bed (SMB) chromatography improves yield in multi-gram syntheses .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points?
Methodological Answer:
- Impurity Profiling : Use DSC (Differential Scanning Calorimetry) to detect eutectic mixtures lowering the melting point.
- Polymorphism Screening : XRPD (X-ray Powder Diffraction) identifies crystalline vs. amorphous forms. For example, a 5°C deviation may indicate a new polymorph .
Q. What analytical workflows validate unexpected byproducts in oxidation reactions?
Methodological Answer:
- LC-MS/MS : Identify byproduct molecular weights and fragmentation patterns.
- Isolation via Prep-HPLC : Purify byproducts for standalone NMR analysis.
- Mechanistic Studies : Probe radical intermediates using EPR spectroscopy if oxidation involves free radicals .
Q. Methodological Best Practices
Q. How to ensure reproducibility in synthetic protocols for peer-reviewed publications?
Methodological Answer:
- Detailed Documentation : Report exact molar ratios, solvent grades (e.g., anhydrous vs. HPLC-grade), and equipment (e.g., microwave reactor settings) .
- Raw Data Archiving : Provide NMR FID files and HPLC chromatograms in supplementary materials.
- Negative Controls : Include experiments showing failed conditions (e.g., lower catalyst loading leading to incomplete reactions) .
Properties
IUPAC Name |
5-methoxy-3-methyl-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312108 | |
Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27151-65-1 | |
Record name | 27151-65-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-3-methyl-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27151-65-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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